![molecular formula C5H10O2S B1266376 Isopropyl thioglycolate CAS No. 7383-61-1](/img/structure/B1266376.png)
Isopropyl thioglycolate
Overview
Description
Scientific Research Applications
Cosmetic Industry
Isopropyl Thioglycolate is used in the cosmetic industry, particularly in the formulation of depilatories . It is known to penetrate the skin and distribute to various organs such as the kidneys, lungs, small intestine, and spleen . However, it’s important to note that clinically significant adverse reactions to these ingredients used in depilatories are not commonly seen, suggesting current products are formulated to be practically non-irritating under conditions of recommended use .
Safety Assessment
Isopropyl Thioglycolate is often included in safety assessments of various cosmetic ingredients. It is used in tests to determine the toxicity, irritability, and potential for sensitization of these ingredients .
Gold Recovery
Isopropyl Thioglycolate has been used in research related to the recovery of gold from thiosulfate alkaline solutions . The research suggests that activated carbon impregnated with Isopropyl Thioglycolate could improve the efficiency of gold recovery and reduce operating costs .
Formation of Gold Thiolate Complex
In the same study related to gold recovery, it was found that gold transferred from the thiosulfate complex to a new gold thiolate complex . This suggests that Isopropyl Thioglycolate could play a role in the formation of gold thiolate complexes .
Chromatographic Analysis
Isopropyl Thioglycolate can be separated on certain types of high-performance liquid chromatography (HPLC) columns . This suggests its potential use in analytical chemistry, particularly in the analysis of complex mixtures .
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHDJBCAYIXOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224330 | |
Record name | Isopropyl thioglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl thioglycolate | |
CAS RN |
7383-61-1 | |
Record name | 1-Methylethyl 2-mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7383-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl thioglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0JRQ01AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential toxicological concerns associated with Isopropyl Thioglycolate use in cosmetics?
A1: The provided research article states that Isopropyl Thioglycolate, along with other thioglycolates, can be skin irritants in both animal and in vitro tests and can potentially cause sensitization. [] This suggests that formulations containing Isopropyl Thioglycolate, particularly those intended for topical application like depilatories, need careful consideration to minimize irritation risks. While clinically significant adverse reactions are uncommon, suggesting effective formulation strategies, further research might focus on understanding the specific mechanisms of Isopropyl Thioglycolate-induced skin irritation and sensitization.
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